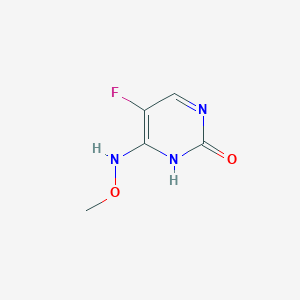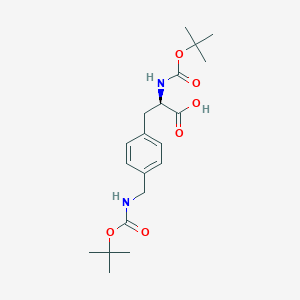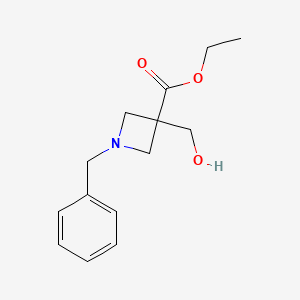
Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate is a synthetic organic compound belonging to the azetidine class Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often involve photochemical activation to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: LiAlH₄ in dry ether under an inert atmosphere.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Ethyl 1-benzyl-3-(carboxymethyl)azetidine-3-carboxylate.
Reduction: Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-methanol.
Substitution: Ethyl 1-(substituted benzyl)-3-(hydroxymethyl)azetidine-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for various therapeutic areas.
Organic Synthesis: The compound’s strained ring structure makes it a valuable intermediate for the synthesis of complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate is not well-documented. its reactivity can be attributed to the strained four-membered ring, which makes it susceptible to ring-opening reactions. The hydroxymethyl and ester groups provide sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but lacks the ethyl ester group.
Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate: Contains a chloromethyl group instead of a hydroxymethyl group.
Uniqueness
Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate is unique due to the presence of both the benzyl and ethyl ester groups, which provide additional sites for chemical modification and enhance its potential as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13(17)14(11-16)9-15(10-14)8-12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3 |
Clé InChI |
QYWZOZJWOCYFHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
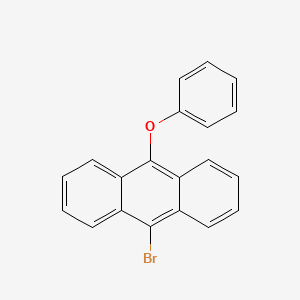
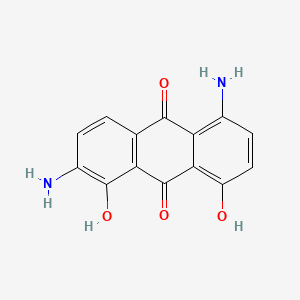
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)
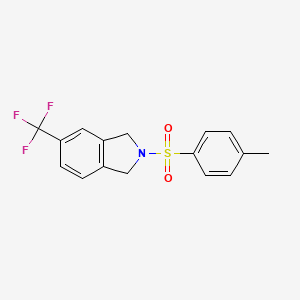

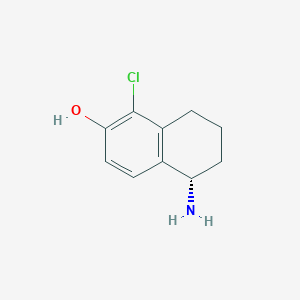
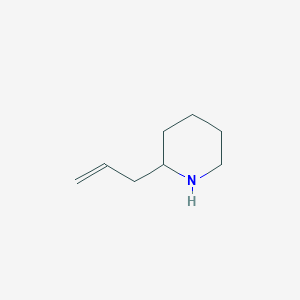
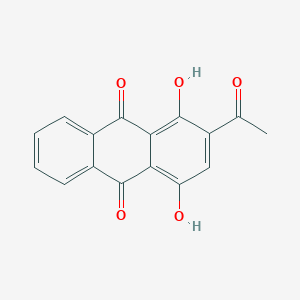
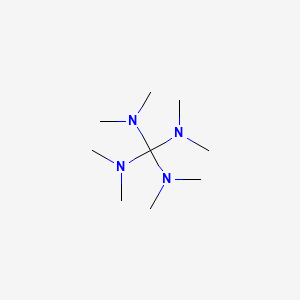
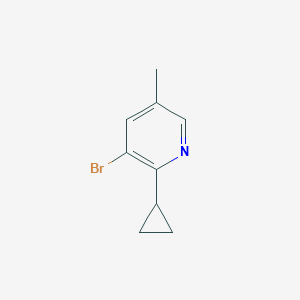
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
